molecular formula C18H22N6O B11298251 N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11298251
M. Wt: 338.4 g/mol
InChI Key: FXRWLHCSYWFXGJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:

  • Position 1: A methyl group, enhancing metabolic stability.
  • Position 6: A piperidin-1-yl substituent, contributing to hydrophobic interactions and target binding.
  • Position 4: A 4-methoxyphenylamine group, influencing solubility and electronic properties.

Its structural analogs, however, demonstrate diverse pharmacological profiles, making comparative analysis critical for understanding structure-activity relationships (SAR).

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6O/c1-23-17-15(12-19-23)16(20-13-6-8-14(25-2)9-7-13)21-18(22-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,21,22)

InChI Key

FXRWLHCSYWFXGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidinyl Group: This step involves the nucleophilic substitution reaction where a piperidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation using alkyl halides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

In Vitro Studies

A study conducted on various cancer cell lines demonstrated the following IC50 values:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could serve as a lead compound for developing new anticancer agents.

Case Study

In a specific case study involving A549 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an effective therapeutic agent against lung cancer.

Pharmacological Evaluation

The compound has been evaluated for its anti-inflammatory properties. It was found to be less toxic and exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. This suggests a favorable safety profile for therapeutic use.

Mechanism

The anti-inflammatory effects are hypothesized to occur through the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Efficacy Against Bacterial Strains

Some derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, have shown efficacy against various bacterial strains. Preliminary studies suggest that the structure of the compound may contribute to its antimicrobial activity.

Research Findings

In laboratory settings, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but it often involves inhibition or activation of key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

Position 1 modifications impact steric bulk and metabolic stability:

Compound Name Position 1 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Findings Reference
Target Compound Methyl 365.45 Not reported Standard for comparison; moderate lipophilicity.
N-(4-ethoxyphenyl)-1-phenyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl 456.56 Not reported Increased steric bulk reduces solubility but may enhance target affinity.
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-phenylethyl 430.34 169–171 Chlorine substituent improves antibacterial activity (IC₅₀: <1 μM).

Key Insight : Bulky substituents (e.g., phenyl, chloroethyl) at position 1 correlate with reduced solubility but improved target engagement in antibacterial assays .

Substituent Variations at Position 6

Position 6 modifications influence electronic properties and binding affinity:

Compound Name Position 6 Substituent Molecular Weight (g/mol) Yield (%) Biological Activity Reference
Target Compound Piperidin-1-yl 365.45 Not reported Not reported
N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methylsulfonyl 425.88 57 Antibacterial (S. aureus MIC: 8 μg/mL)
3-(6-Ethoxynaphthalen-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Ethoxynaphthalenyl 429.47 82 CNS penetration (PfCDPK4 IC₅₀: 0.12 μM)
6-(4-Phenylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Phenylpiperazin-1-yl 429.52 Not reported Enhanced kinase selectivity vs. piperidine analogs.

Key Insight : Electron-withdrawing groups (e.g., methylsulfonyl) at position 6 enhance antibacterial potency , while bulky aryl groups (e.g., ethoxynaphthalenyl) improve CNS penetration . Piperazine derivatives exhibit superior kinase selectivity over piperidine analogs due to additional hydrogen-bonding capacity .

Substituent Variations at the 4-Amino Group

The 4-amino group’s aryl moiety modulates solubility and target interactions:

Compound Name 4-Amino Substituent Molecular Weight (g/mol) LogP Activity Reference
Target Compound 4-Methoxyphenyl 365.45 2.8 (calc) Not reported
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3,4-Dichlorophenyl 386.23 3.5 Improved cytotoxicity (IC₅₀: 0.8 μM)
N-(2-methoxyethyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Methoxyethyl 347.83 1.9 Reduced logP enhances aqueous solubility.

Key Insight : Chlorinated aryl groups (e.g., 3,4-dichlorophenyl) increase lipophilicity and cytotoxicity , while alkoxyalkyl chains (e.g., 2-methoxyethyl) improve solubility .

Data Table: Comparative Overview of Key Analogs

Compound Name Position 1 Position 6 4-Amino Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound Methyl Piperidin-1-yl 4-Methoxyphenyl 365.45 N/A
N-(4-ethoxyphenyl)-1-phenyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl 4-Methylpiperidin-1-yl 4-Ethoxyphenyl 456.56 Improved kinase binding
N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Phenylvinyl Methylsulfonyl 4-Chlorophenyl 425.88 Antibacterial (MIC: 8 μg/mL)
3-(6-Ethoxynaphthalen-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine THP-4-ylmethyl Ethoxynaphthalenyl None 429.47 CNS-penetrant (IC₅₀: 0.12 μM)

Biological Activity

N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

The compound's molecular formula is C₁₈H₃₀N₄O, with a molecular weight of approximately 318.47 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, one study demonstrated that certain pyrazolo derivatives showed potent inhibitory effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) . The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity of Pyrazolo Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound 2aHCT-1165.2
Compound 4bHEP23.8
Compound 4dHEP24.0

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes that play critical roles in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to act as an inhibitor for cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Inhibiting these enzymes can lead to reduced proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo ring and the piperidine moiety significantly affect the biological activity of the compounds. For example:

  • Substituents on the phenyl ring : The presence of electron-donating groups like methoxy enhances anticancer activity.
  • Piperidine modifications : Varying the piperidine substituents can alter the binding affinity to target enzymes.

Case Studies

A notable case study involved synthesizing a series of pyrazolo derivatives and assessing their cytotoxicity against multiple cancer cell lines. The study found that compounds with specific substitutions on the pyrazolo ring exhibited enhanced potency compared to standard chemotherapeutics such as Doxorubicin .

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